molecular formula C8H11NO2 B2421143 6-Azaspiro[3.5]nonane-7,9-dione CAS No. 1105664-98-9

6-Azaspiro[3.5]nonane-7,9-dione

Cat. No. B2421143
CAS RN: 1105664-98-9
M. Wt: 153.181
InChI Key: OEWQUGOOTSUQIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Azaspiro[3.5]nonane-7,9-dione involves the conversion of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The molecular formula of 6-Azaspiro[3.5]nonane-7,9-dione is C8H11NO2 . It has a molecular weight of 153.18 .

Scientific Research Applications

Enantioselective Synthesis and Derivatives

1-Azaspiro[4.4]nonane-2,6-dione, a related compound to 6-Azaspiro[3.5]nonane-7,9-dione, has been synthesized and resolved into enantiomers. This synthesis has been foundational in the development of certain pharmaceutical derivatives, such as Cephlotaxine (Nagasaka, Sato, & Saeki, 1997).

Synthesis Techniques

Mn(III)-based oxidation has been utilized in the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, showcasing a method to create such compounds while maintaining the integrity of the pyrrolidinedione ring (Huynh, Nguyen, & Nishino, 2017).

Pharmaceutical Research

Several studies have explored the anticonvulsant properties of derivatives of azaspiro compounds. For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown promising results in seizure models (Kamiński, Obniska, & Dybała, 2008).

Molecular Analysis

Crystallographic studies have provided insights into the structural characteristics of related azaspiro compounds and their relationship with anticonvulsant activity (Ciechanowicz-rutkowska et al., 1997).

Lipophilicity and Activity Correlation

Research has indicated a correlation between the lipophilicity of azaspiro compounds and their anticonvulsant efficacy, providing a key insight into the drug design process (Obniska & Kamiński, 2005).

properties

IUPAC Name

6-azaspiro[3.5]nonane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-6-4-7(11)9-5-8(6)2-1-3-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWQUGOOTSUQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azaspiro[3.5]nonane-7,9-dione

Synthesis routes and methods

Procedure details

7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester (1.30 g, 6.2 mmol) in 30 ml acetonitrile/water (10:1) is refluxed for 1 hour. The reaction mixture is evaporated and the product purified by chromatography on silica. 1H-NMR (400 MHz; DMSO-d6): 8.02 (s, 1H), 3.40 (brs, 2H), 3.25 (s, 2H), 2.30-2.15 (m, 2H), 2.04-1.88 (m, 1H), 1.86-1.70 (m, 3H); LC-MS (m/z, ES+): 153 (MH+), retention time: 0.86 mins (LC-MS method 2)
Name
7,9-Dioxo-6-aza-spiro[3.5]nonane-8-carboxylic acid methyl ester
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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